molecular formula C12H13N3O B1427303 2-(Pyrrolidin-3-yloxy)quinoxaline CAS No. 871507-12-9

2-(Pyrrolidin-3-yloxy)quinoxaline

Cat. No. B1427303
M. Wt: 215.25 g/mol
InChI Key: KCNRIVPBPIRPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-3-yloxy)quinoxaline is a compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It is intended for research use only.


Synthesis Analysis

The synthesis of 2-(Pyrrolidin-3-yloxy)quinoxaline involves complex chemical reactions. For instance, one approach involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .


Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-3-yloxy)quinoxaline is based on a quinoxaline core, which is a bicyclic compound consisting of fused benzene and pyrazine rings .


Chemical Reactions Analysis

Quinoxaline compounds, including 2-(Pyrrolidin-3-yloxy)quinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Scientific Research Applications

Antimicrobial Activity

2-(Pyrrolidin-3-yloxy)quinoxaline and its derivatives have shown promise in antimicrobial applications. A study by Srivani, Laxminarayana, and Chary (2019) demonstrated the synthesis of related compounds and their potential in screening for biological activity, including antimicrobial properties (Srivani, Laxminarayana, & Chary, 2019).

Anion Receptors and Sensors

This compound has been explored for its utility in creating neutral anion receptors. Anzenbacher et al. (2000) described the synthesis of derivatives that act as anion receptors, offering potential applications in sensing technologies, particularly for anions like fluoride and phosphate (Anzenbacher et al., 2000). Similarly, Aldakov and Anzenbacher (2003) found that dipyrrolyl quinoxalines with extended chromophores can be efficient sensors for pyrophosphate, highlighting their selectivity and enhanced fluorescence properties (Aldakov & Anzenbacher, 2003).

Synthesis and Characterization

The synthesis and characterization of quinoxaline derivatives is a significant area of research. Wang et al. (2015) developed a green approach for synthesizing pyrrolo- and indolo[1,2-a]quinoxalines, which could have implications for environmentally friendly production methods (Wang et al., 2015). Mamedov et al. (2017) reported a new method for synthesizing substituted tetrahydroindolo[1,2-a]quinoxalines, contributing to the diversity of quinoxaline-based compounds (Mamedov et al., 2017).

Fluorescent Probes

2-(Pyrrolidin-3-yloxy)quinoxaline derivatives have been investigated as fluorescent probes. Kudo et al. (2011) developed a compound, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), as a fluorescent chromophore to estimate protein binding site polarity, showcasing its potential in biochemical applications (Kudo et al., 2011).

Organic Synthesis

The compound and its derivatives are also valuable in organic synthesis. Le et al. (2021) developed a method for the selective chlorination of pyrrolo[1,2-a]quinoxalines, indicating their utility in synthesizing diverse functional groups (Le et al., 2021). Swager and Fennell (2015) reported an improved synthesis of pyrrolo[1,2-a]quinoxalines, emphasizing their potential in various applications including photovoltaics (Swager & Fennell, 2015).

Future Directions

Quinoxaline and its derivatives, including 2-(Pyrrolidin-3-yloxy)quinoxaline, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, suggesting a promising future in medicinal chemistry .

properties

IUPAC Name

2-pyrrolidin-3-yloxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)14-8-12(15-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNRIVPBPIRPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yloxy)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Schwan, G Barbar Asskar, N Höfgen… - …, 2014 - Wiley Online Library
Based on the potent phosphodiesterase 10 A (PDE10A) inhibitor PQ‐10, we synthesized 32 derivatives to determine relationships between their molecular structure and binding …

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